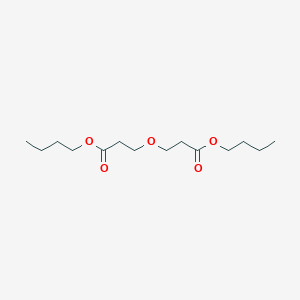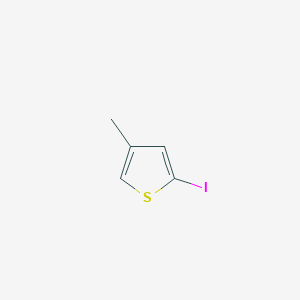
2-Methoxyethyl (hydroxymethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxyethyl (hydroxymethyl)carbamate is a chemical compound with the molecular formula C5H11NO4 and a molecular weight of 149.15 g/mol. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxyethyl (hydroxymethyl)carbamate typically involves the reaction of carbamic acid derivatives with hydroxymethyl and 2-methoxyethyl groups. The specific reaction conditions, such as temperature, pressure, and catalysts, can vary depending on the desired yield and purity of the product .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale chemical reactions in controlled environments. These methods may include the use of specialized equipment and techniques to ensure the consistent quality and quantity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Methoxyethyl (hydroxymethyl)carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as solvent choice, temperature, and pH, play a crucial role in determining the reaction’s outcome .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the formation of new functional groups on the compound .
Scientific Research Applications
2-Methoxyethyl (hydroxymethyl)carbamate has a wide range of scientific research applications. In chemistry, it is used as a reagent for various organic synthesis reactions. In biology, it serves as a building block for the synthesis of biologically active molecules. In medicine, it is explored for its potential therapeutic properties. Additionally, in the industry, it is utilized in the production of various chemical products.
Mechanism of Action
The mechanism of action of 2-Methoxyethyl (hydroxymethyl)carbamate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical and physiological effects, depending on the compound’s application. The detailed mechanism of action may vary based on the specific context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 2-Methoxyethyl (hydroxymethyl)carbamate include other carbamic acid derivatives and esters with different substituents. These compounds share similar chemical structures but may exhibit different properties and applications .
Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for various specialized applications in scientific research and industry .
Properties
CAS No. |
16672-66-5 |
|---|---|
Molecular Formula |
C5H11NO4 |
Molecular Weight |
149.15 g/mol |
IUPAC Name |
2-methoxyethyl N-(hydroxymethyl)carbamate |
InChI |
InChI=1S/C5H11NO4/c1-9-2-3-10-5(8)6-4-7/h7H,2-4H2,1H3,(H,6,8) |
InChI Key |
JXVHGKLCTWBYLV-UHFFFAOYSA-N |
SMILES |
COCCOC(=O)NCO |
Canonical SMILES |
COCCOC(=O)NCO |
Key on ui other cas no. |
16672-66-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Carbamic acid, [(4-methylphenyl)sulfonyl]-, 1-methylethyl ester](/img/structure/B99908.png)













